METHYL 2-{2-[HYDROXY(PHENYL)METHYL]-1H-1,3-BENZODIAZOL-1-YL}ACETATE
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Overview
Description
METHYL 2-{2-[HYDROXY(PHENYL)METHYL]-1H-1,3-BENZODIAZOL-1-YL}ACETATE is a complex organic compound with a unique structure that includes a benzodiazole ring, a hydroxyphenyl group, and an acetate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 2-{2-[HYDROXY(PHENYL)METHYL]-1H-1,3-BENZODIAZOL-1-YL}ACETATE typically involves the reaction of 2-hydroxybenzaldehyde with an appropriate amine to form the benzodiazole ring. This intermediate is then reacted with methyl acetate under specific conditions to yield the final product. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like benzene .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
METHYL 2-{2-[HYDROXY(PHENYL)METHYL]-1H-1,3-BENZODIAZOL-1-YL}ACETATE undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The benzodiazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions. The conditions vary depending on the desired reaction, typically involving controlled temperatures and specific solvents .
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound.
Scientific Research Applications
METHYL 2-{2-[HYDROXY(PHENYL)METHYL]-1H-1,3-BENZODIAZOL-1-YL}ACETATE has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a component in drug development.
Industry: Utilized in the production of advanced materials and as a photoinitiator in UV-curable resins.
Mechanism of Action
The mechanism of action of METHYL 2-{2-[HYDROXY(PHENYL)METHYL]-1H-1,3-BENZODIAZOL-1-YL}ACETATE involves its interaction with specific molecular targets and pathways. The compound can act as a radical photoinitiator, generating free radicals upon exposure to UV light, which then initiate polymerization reactions. This property makes it valuable in the development of UV-curable resins and coatings .
Comparison with Similar Compounds
Similar Compounds
2-Hydroxy-2-methylpropiophenone: A similar compound used as a photoinitiator with comparable properties.
2-Hydroxy-4’-(2-hydroxyethoxy)-2-methylpropiophenone: Another photoinitiator with additional hydroxyethoxy groups, providing different solubility and reactivity.
Uniqueness
METHYL 2-{2-[HYDROXY(PHENYL)METHYL]-1H-1,3-BENZODIAZOL-1-YL}ACETATE is unique due to its specific structure, which combines a benzodiazole ring with a hydroxyphenyl group and an acetate moiety. This unique structure imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields .
Properties
IUPAC Name |
methyl 2-[2-[hydroxy(phenyl)methyl]benzimidazol-1-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3/c1-22-15(20)11-19-14-10-6-5-9-13(14)18-17(19)16(21)12-7-3-2-4-8-12/h2-10,16,21H,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBCXFZQMSVPTPA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN1C2=CC=CC=C2N=C1C(C3=CC=CC=C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>44.4 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49645068 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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